molecular formula C18H21NO B578099 2,4-Diisopropyldibenzo[b,d]furan-3-amine CAS No. 1332881-95-4

2,4-Diisopropyldibenzo[b,d]furan-3-amine

Cat. No.: B578099
CAS No.: 1332881-95-4
M. Wt: 267.372
InChI Key: ZQKFNGTUFIJENJ-UHFFFAOYSA-N
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Description

2,4-Diisopropyldibenzo[b,d]furan-3-amine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This compound is characterized by its dibenzofuran core structure, which is substituted with isopropyl groups at the 2 and 4 positions and an amine group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diisopropyldibenzo[b,d]furan-3-amine typically involves the following steps :

    Starting Materials: The synthesis begins with 2,4-dibromodibenzo[b,d]furan-3-amine.

    Reaction with Benzaldehyde: The starting material is reacted with benzaldehyde in the presence of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and potassium phosphate in toluene and water. The mixture is bubbled with nitrogen for 20 minutes.

    Catalysis: Dicyclohexyl(2’,6’-dimethoxybiphenyl-2-yl)phosphine and tris(dibenzylideneacetone)dipalladium(0) are added as catalysts, and the mixture is heated to reflux under nitrogen for 14 hours.

    Workup: After cooling to room temperature, the toluene layer is decanted, and the aqueous layer is washed with toluene. The organic layers are combined, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature for 1 hour, and the precipitate is collected by filtration.

    Purification: The solid is dissolved in dichloromethane, neutralized with sodium hydroxide, and dried over magnesium sulfate. The residue is purified by column chromatography using 5-10% ethyl acetate/hexanes as the solvent, yielding the final product with a 59% yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2,4-Diisopropyldibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-Diisopropyldibenzo[b,d]furan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Diisopropyldibenzo[b,d]furan-3-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diisopropyldibenzo[b,d]furan: Lacks the amine group at the 3 position.

    2,4-Diisopropylphenol: Contains a phenol group instead of the dibenzofuran core.

    3-Aminodibenzofuran: Lacks the isopropyl groups at the 2 and 4 positions.

Uniqueness

2,4-Diisopropyldibenzo[b,d]furan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-di(propan-2-yl)dibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-10(2)13-9-14-12-7-5-6-8-15(12)20-18(14)16(11(3)4)17(13)19/h5-11H,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKFNGTUFIJENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3=CC=CC=C3O2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729203
Record name 2,4-Di(propan-2-yl)dibenzo[b,d]furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332881-95-4
Record name 2,4-Di(propan-2-yl)dibenzo[b,d]furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-bis (isopropenyl)dibenzo[b,d]furan-3-amine (6.6 g, 25 mmol) was dissolved in ethanol (150 mL) and to it were added 10% Pd/C (1.5 g) and 5% Pt/C (1.5 g) and hydrogenated at 50 psi of H2 over night. GC indicated complete conversion of olefin to alkane. The reaction mixture was filtered through a Celite pad and washed with methylene chloride. The filtrate was concentrated to produce 6 g (90% yield) of desired product.
Name
2,4-bis (isopropenyl)dibenzo[b,d]furan-3-amine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Yield
90%

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